![molecular formula C13H13ClN2O B2378988 (2Z)-2-[(2-chloropyridin-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1252569-82-6](/img/structure/B2378988.png)
(2Z)-2-[(2-chloropyridin-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(2-chloropyridin-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential as an immunosuppressive agent. This compound is a Janus kinase (JAK) inhibitor, which means that it works by blocking the activity of certain enzymes involved in the signaling pathways of immune cells. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
This compound is involved in the synthesis of various chemically significant derivatives, demonstrating applications in biological and pharmacological studies. For instance, research by Thomas et al. (2016) on the synthesis and pharmacological activity of Schiff's bases and 2-azetidinones illustrates the potential of related compounds as antidepressant and nootropic agents, indicating a broader scope of CNS-active agents development (Thomas et al., 2016).
Structural Characterization and Chemical Properties
Studies like the one conducted by Momeni et al. (2013) on dimethyltin(IV) complexes based on functionalized pyridyl ligands emphasize the structural diversity and complexation behavior of these compounds. This work contributes to understanding the coordination chemistry and potential applications of such complexes in materials science and catalysis (Momeni et al., 2013).
Photophysical and Electrochemical Studies
Research into the photophysical and electrochemical properties of related compounds, as exemplified by the work of Lou et al. (2010), showcases the application of such compounds in sensing technologies. Their study on the multisignaling detection of cyanide anions using an iridium(III) complex reveals the compound's significance in developing sensitive and selective chemodosimeters (Lou et al., 2010).
Catalytic Applications
The compound's framework serves as a precursor or ligand in catalysis research. For example, the synthesis and green metric evaluation of related pyridine derivatives highlight their utility in synthesizing pharmaceutical intermediates, showcasing the compound's role in facilitating environmentally benign chemical processes (Gilbile et al., 2017).
Propiedades
IUPAC Name |
(2Z)-2-[(2-chloropyridin-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-13(2,3)11(17)10(8-15)7-9-5-4-6-16-12(9)14/h4-7H,1-3H3/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBDAYJXPFGYQI-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=C(N=CC=C1)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=C(N=CC=C1)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

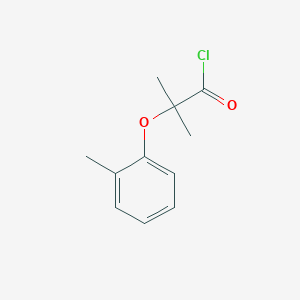
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2378906.png)
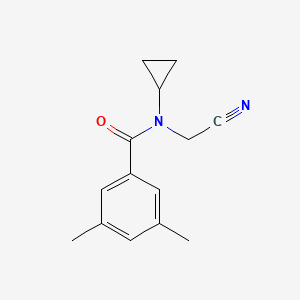
![6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2378908.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2378909.png)


![N-butyl-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2378913.png)
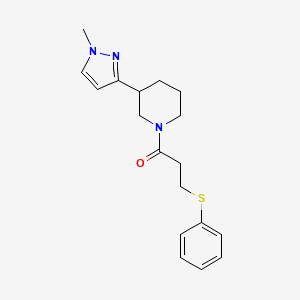
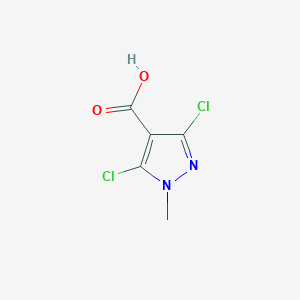
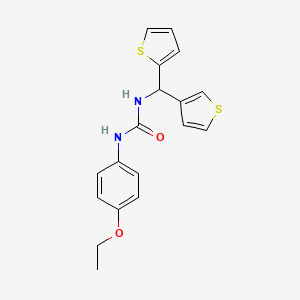
![3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2378924.png)
![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2378925.png)
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378927.png)